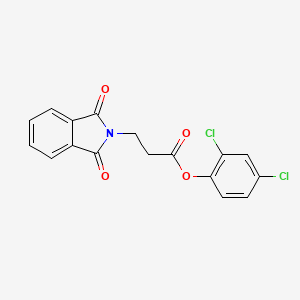![molecular formula C21H17N3O2S3 B11621517 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621517.png)
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of heterocyclic compounds and features an intriguing structure. Its systematic name is quite a mouthful, but let’s break it down:
Molecular Formula: CHNOS
CAS Number: 380874-90-8
Preparation Methods
Synthetic Routes:: Although detailed synthetic routes for this specific compound are scarce, we can infer that it involves the condensation of various precursors. The thiazolidine ring, pyrimidine ring, and phenylsulfanyl group likely play key roles.
Reaction Conditions::Precursor Condensation: The reaction likely involves the condensation of a thiazolidine derivative with a pyrimidine precursor.
Catalysts and Solvents: Specific catalysts and solvents would depend on the synthetic route.
Industrial Production:: Unfortunately, information on large-scale industrial production methods remains limited due to the compound’s rarity.
Chemical Reactions Analysis
Reactivity::
Oxidation: It may undergo oxidation reactions, potentially yielding sulfoxides or sulfones.
Reduction: Reduction could lead to the corresponding thiazolidine or pyrimidine derivatives.
Substitution: Substitution reactions may occur at the phenylsulfanyl group.
Oxidizing Agents: Examples include hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution Reagents: Alkyl halides or aryl halides.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It could serve as a building block for novel heterocyclic compounds.
Biology: Investigate its interactions with biological macromolecules.
Medicine: Explore its pharmacological properties (e.g., anticancer potential).
Industry: Assess its use in materials science or catalysis.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to unravel its effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H17N3O2S3 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3O2S3/c1-3-23-20(26)16(29-21(23)27)12-15-18(28-14-9-5-4-6-10-14)22-17-13(2)8-7-11-24(17)19(15)25/h4-12H,3H2,1-2H3/b16-12- |
InChI Key |
WHNBAOXMTYKNSA-VBKFSLOCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11621435.png)

![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621441.png)
![Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11621454.png)

![N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621465.png)
![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11621488.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11621492.png)
![3-amino-N-(3-fluoro-2-methylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11621500.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11621505.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621506.png)
![4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11621509.png)

methanolate](/img/structure/B11621526.png)
